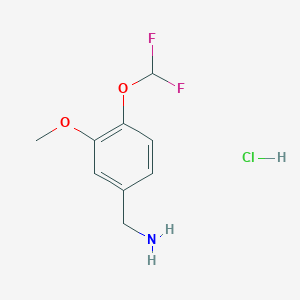

4-Difluoromethoxy-3-methoxybenzylamine hydrochloride

Overview

Description

4-Difluoromethoxy-3-methoxybenzylamine hydrochloride (4-DMBA-HCl) is a synthetic compound used in scientific research and laboratory experiments. It is a derivative of benzylamine, an organic compound with a wide range of applications in chemistry, biochemistry, and pharmacology. 4-DMBA-HCl is a white, crystalline solid that is soluble in water, alcohol, and other organic solvents. It is used as a building block in the synthesis of various pharmaceuticals, as well as in research applications.

Scientific Research Applications

Antioxidant Activity and Analytical Methods

Research on antioxidants and their mechanisms is crucial in fields ranging from food engineering to medicine. Analytical methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH assays are vital in determining antioxidant activity. These methods, based on hydrogen atom transfer and electron transfer, offer insights into the antioxidant capacity of complex samples, which can be relevant to studying compounds like 4-Difluoromethoxy-3-methoxybenzylamine hydrochloride (I. Munteanu & C. Apetrei, 2021).

Enzymatic Treatment of Pollutants

The enzymatic approach to remediation and degradation of organic pollutants in wastewater highlights the importance of enzymes and redox mediators in transforming recalcitrant compounds. This area of research is pertinent to understanding how compounds like this compound might interact in environmental contexts and potentially be applied in pollution treatment strategies (Maroof Husain & Q. Husain, 2007).

Synthesis of Chemical Intermediates

The synthesis of vanillin, a compound structurally related to this compound, involves understanding various synthesis methods and their practical applications. Such research can inform the synthetic pathways and potential uses of this compound in the pharmaceutical, perfumery, and food flavoring industries (Tan Ju & Liao Xin, 2003).

Mechanism of Action

- The primary target of 4-Difluoromethoxy-3-methoxybenzylamine hydrochloride (referred to as DGM) is not explicitly stated in the available literature. However, we can infer that it affects pathways related to fibrosis and epithelial–mesenchymal transformation (EMT). These pathways involve proteins such as α-SMA, vimentin, collagen I, and E-cadherin .

- The reduction in Smad2/3 phosphorylation levels by DGM suggests interference with TGF-β1/Smad signaling, which plays a crucial role in fibrosis .

- TGF-β1-induced EMT leads to excessive extracellular matrix (ECM) deposition, contributing to fibrosis. DGM’s action on EMT-related proteins affects ECM remodeling and tissue repair .

- DGM attenuates pulmonary fibrosis in rats induced by bleomycin. It improves lung function, reduces inflammation, collagen deposition, and enhances E-cadherin expression .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

[4-(difluoromethoxy)-3-methoxyphenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO2.ClH/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11;/h2-4,9H,5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRKLNODCCGQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)OC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1431966-33-4 | |

| Record name | Benzenemethanamine, 4-(difluoromethoxy)-3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

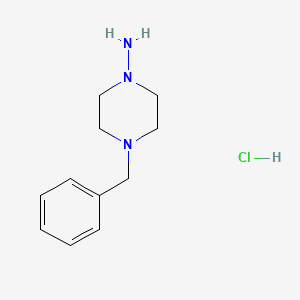

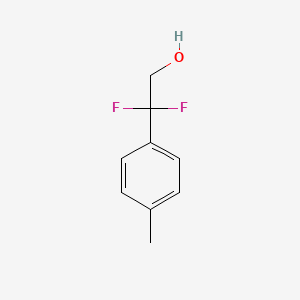

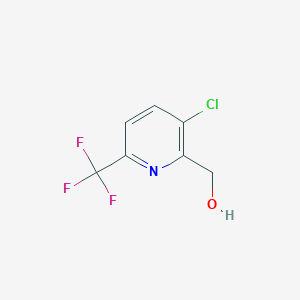

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406401.png)

![3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B1406404.png)

![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)